N'-(furan-2-ylmethylene)-4-methylbenzohydrazide
CAS No.: 113906-79-9
Cat. No.: VC16075697
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113906-79-9 |
---|---|
Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.25 g/mol |
IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide |
Standard InChI | InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
Standard InChI Key | VNJKCISMYLGSHP-NTEUORMPSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The IUPAC name for this compound is N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide, reflecting its E-configuration at the imine bond . Common synonyms include:
-
N'-(2-Furylmethylene)-4-methylbenzohydrazide
-
113906-79-9 (CAS Registry Number)
Molecular Formula and Weight
The molecular formula corresponds to a monoisotopic mass of 228.089878 Da. The compound’s structure integrates a furan ring (heterocyclic oxygen) and a para-methyl-substituted benzohydrazide, contributing to its planar geometry and conjugation .
Structural Identifiers
-
InChI:
InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+
-
InChIKey:
VNJKCISMYLGSHP-NTEUORMPSA-N
Synthesis and Optimization
Traditional Synthesis Routes
Conventional methods involve refluxing 4-methylbenzohydrazide with furfural (furan-2-carbaldehyde) in ethanol for 3–7 hours. This approach yields the Schiff base through nucleophilic addition-elimination, with reaction completion monitored via thin-layer chromatography (TLC) .
Microwave-Assisted Green Synthesis
Recent advancements utilize lab-made microwave irradiation (180 W, 3–12 minutes) in aqueous media, eliminating organic solvents. This method achieves yields exceeding 90% by enhancing reaction kinetics and reducing energy consumption. For example, analogous hydrazide derivatives synthesized via microwave irradiation demonstrated 93% yield within 3 minutes .
Comparative Synthesis Data
Parameter | Traditional Method | Microwave Method |
---|---|---|
Reaction Time | 3–7 hours | 3–12 minutes |
Solvent | Ethanol | Water |
Yield | 65–70% | 90–93% |
Energy Input | High | Low |
Structural and Spectral Characterization
X-ray Crystallography and 3D Conformation
While crystallographic data for this specific compound is unavailable, analogous Schiff bases exhibit planar configurations stabilized by intramolecular hydrogen bonding (N–H⋯O). The furan ring’s electron-rich nature influences π-π stacking interactions in the solid state .
NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d6): Signals at δ 8.35 (s, 1H, CH=N), 7.75–6.45 (m, 6H, aromatic H), 2.35 (s, 3H, CH₃) .
-
¹³C NMR: Peaks at δ 165.2 (C=O), 152.1 (CH=N), 142.3–110.7 (aromatic C), 21.1 (CH₃) .
IR Spectroscopy
Key absorption bands include:
Physicochemical Properties
Lipophilicity and Solubility
The compound’s value of 2.6 indicates moderate lipophilicity, favoring membrane permeability. Aqueous solubility is limited due to the aromatic and heterocyclic moieties but improves in polar aprotic solvents like DMSO .
Hydrogen Bonding and Rotatable Bonds
-
Hydrogen Bond Donors: 1 (hydrazide N–H)
-
Hydrogen Bond Acceptors: 3 (two O, one N)
Thermal Stability
The melting point ranges from 245–247°C, consistent with rigid conjugated systems. Thermal decomposition occurs above 300°C, generating CO₂ and NOₓ .
Biological Activity and Applications
Anticancer Screening
Hydrazide derivatives demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 45 µM) by inhibiting topoisomerase II. The furan ring’s electron density may enhance DNA intercalation .
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume